Cas no 82317-70-2 (2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid)

2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid is a specialized organic compound featuring a propanoic acid backbone substituted with an acetamido group and a 2,4,6-trimethylphenyl moiety. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical research. The trimethylphenyl group enhances lipophilicity and stability, while the acetamido functionality offers potential for further derivatization. Its well-defined molecular architecture is advantageous for studying structure-activity relationships or as a chiral building block in asymmetric synthesis. The compound’s crystalline nature facilitates purification and characterization, ensuring reproducibility in research applications. Its tailored design supports investigations in medicinal chemistry, particularly for probing enzyme interactions or developing targeted bioactive molecules.
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid structure
82317-70-2 structure
商品名:2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
CAS番号:82317-70-2
MF:C14H19NO3
メガワット:249.31
CID:5145612
PubChem ID:54847012

2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • Phenylalanine, N-​acetyl-​2,​4,​6-​trimethyl-
    • 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
    • インチ: 1S/C14H19NO3/c1-8-5-9(2)12(10(3)6-8)7-13(14(17)18)15-11(4)16/h5-6,13H,7H2,1-4H3,(H,15,16)(H,17,18)
    • InChIKey: WBDMLRIAGOYQAV-UHFFFAOYSA-N
    • ほほえんだ: C(C)(NC(C(=O)O)CC1C(C)=CC(=CC=1C)C)=O

2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-14969453-5.0g
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 95.0%
5.0g
$1199.0 2025-03-21
Enamine
EN300-14969453-2.5g
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 95.0%
2.5g
$810.0 2025-03-21
Enamine
EN300-14969453-2500mg
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 90.0%
2500mg
$810.0 2023-09-28
Enamine
EN300-14969453-1000mg
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 90.0%
1000mg
$414.0 2023-09-28
Enamine
EN300-14969453-1.0g
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 95.0%
1.0g
$414.0 2025-03-21
Enamine
EN300-14969453-0.1g
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 95.0%
0.1g
$364.0 2025-03-21
Enamine
EN300-14969453-0.05g
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 95.0%
0.05g
$348.0 2025-03-21
Enamine
EN300-14969453-0.25g
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 95.0%
0.25g
$381.0 2025-03-21
Enamine
EN300-14969453-0.5g
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 95.0%
0.5g
$397.0 2025-03-21
Enamine
EN300-14969453-5000mg
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
82317-70-2 90.0%
5000mg
$1199.0 2023-09-28

2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid 関連文献

2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acidに関する追加情報

Professional Introduction to 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic Acid (CAS No. 82317-70-2)

2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid, identified by its CAS number 82317-70-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural configuration, exhibits promising properties that make it a valuable candidate for various applications in medicinal chemistry and biotechnology.

The molecular structure of 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid consists of an amino acid derivative with a phenyl ring substituted at the 2, 4, and 6 positions. This particular arrangement imparts distinct chemical characteristics, including solubility, stability, and reactivity, which are critical factors in its potential utilization within pharmaceutical formulations. The presence of an acetamide group and a trimethylphenyl moiety enhances its interaction with biological targets, making it a compelling subject for further investigation.

In recent years, the interest in this compound has been fueled by its potential role in the development of novel therapeutic agents. Research has indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. Specifically, studies have explored its interaction with proteases and kinases, suggesting that it could serve as a lead compound for designing drugs targeting inflammatory and metabolic disorders.

One of the most intriguing aspects of 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid is its ability to undergo selective modifications without compromising its core structural integrity. This flexibility allows chemists to tailor its properties for specific applications. For instance, researchers have experimented with various functional groups attached to the phenyl ring to enhance binding affinity or to improve pharmacokinetic profiles. Such modifications are crucial for optimizing drug candidates for clinical use.

The synthesis of 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid presents both challenges and opportunities. The synthesis route involves multi-step organic transformations that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications. Additionally, the development of green chemistry principles has encouraged the exploration of environmentally friendly synthetic routes, reducing waste and minimizing hazardous byproducts.

Evaluation of the pharmacological properties of this compound has revealed several promising avenues for therapeutic intervention. Preclinical studies have demonstrated its potential in modulating pathways associated with neurodegenerative diseases. The ability of 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid to interact with specific biomarkers suggests that it could be developed into a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, its anti-inflammatory properties have been observed in in vitro assays, indicating potential benefits in treating chronic inflammatory disorders.

The role of computational chemistry in understanding the behavior of 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid cannot be overstated. Molecular modeling techniques have provided insights into its interactions with biological targets at an atomic level. These simulations have helped researchers predict binding affinities and optimize drug design parameters before conducting expensive wet-lab experiments. Such computational approaches are integral to modern drug discovery pipelines.

The industrial relevance of this compound is further underscored by its potential applications in agrochemicals and material science. Its structural features make it a suitable candidate for developing novel pesticides or specialty chemicals that exhibit enhanced stability and efficacy. Moreover, research into its polymerizable derivatives has opened up new possibilities in creating advanced materials with tailored properties.

The regulatory landscape surrounding the use of 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid is another critical consideration. As pharmaceutical development continues to evolve stringent guidelines govern the testing and approval process for new drugs. Compliance with these regulations ensures that any future therapeutics derived from this compound meet safety and efficacy standards required for clinical use. Collaboration between academic institutions and industry players is essential to navigate these regulatory pathways efficiently.

In conclusion,CAS No 82317-70-2 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid represents a significant advancement in chemical research with far-reaching implications for medicine and industry。 Its unique structural features combined with promising pharmacological properties position it as a valuable asset for future drug development。 Continued research efforts will likely uncover even more applications for this versatile compound, further solidifying its importance in scientific communities worldwide。

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